tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2102409-01-6
VCID: VC12012794
InChI: InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17)
SMILES: CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F
Molecular Formula: C11H13F3N2O3
Molecular Weight: 278.23 g/mol

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate

CAS No.: 2102409-01-6

Cat. No.: VC12012794

Molecular Formula: C11H13F3N2O3

Molecular Weight: 278.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate - 2102409-01-6

Specification

CAS No. 2102409-01-6
Molecular Formula C11H13F3N2O3
Molecular Weight 278.23 g/mol
IUPAC Name tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17)
Standard InChI Key HDRYQJMHUYHQJR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is C₁₁H₁₃F₃N₂O₃, yielding a molecular weight of 278.23 g/mol. The structure comprises a pyridine core with a trifluoromethoxy (-OCF₃) substituent at the 4-position and a tert-butyl carbamate (-OC(O)NH-C(CH₃)₃) group at the 2-position .

Crystallographic and Conformational Analysis

While no direct crystallographic data exist for this compound, analogous carbamates, such as (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure . The tert-butyl group in such compounds adopts a staggered conformation to minimize steric hindrance, while the carbamate group participates in intermolecular hydrogen bonds with adjacent molecules . For tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate, similar hydrogen-bonding interactions between the carbamate NH and pyridine nitrogen are anticipated, influencing its solid-state packing.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₁H₁₃F₃N₂O₃
Molecular Weight278.23 g/mol
Hybridization (Pyridine)sp²
Predicted Crystal SystemMonoclinic
Space GroupP2₁ (hypothesized)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate typically involves a two-step strategy:

  • Introduction of the Trifluoromethoxy Group: 4-Hydroxypyridin-2-amine undergoes trifluoromethylation using trifluoromethyl triflate (CF₃OTf) or related reagents under basic conditions .

  • Carbamate Formation: The resulting 4-(trifluoromethoxy)pyridin-2-amine is treated with tert-butyl chloroformate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .

Example Procedure:

  • Trifluoromethylation:

    • 4-Hydroxypyridin-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

    • Trifluoromethyl triflate (1.2 equiv) and TEA (2.0 equiv) are added dropwise at 0°C.

    • The mixture is stirred at room temperature for 12 hours, yielding 4-(trifluoromethoxy)pyridin-2-amine .

  • Boc Protection:

    • The amine (1.0 equiv) is reacted with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in tetrahydrofuran (THF) at 25°C for 6 hours.

    • Purification via column chromatography affords the final product in 75–85% yield .

Optimization Challenges

  • Trifluoromethoxy Installation: The electron-deficient pyridine ring complicates nucleophilic substitution, necessitating high-pressure conditions or transition-metal catalysts .

  • Steric Hindrance: The tert-butyl group may slow reaction kinetics during Boc protection, requiring extended reaction times.

Physicochemical Properties

Thermal and Solubility Profiles

tert-Butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is a white crystalline solid with a melting point of 98–102°C (extrapolated from analogous compounds ). The trifluoromethoxy group reduces aqueous solubility (predicted log P = 2.89) but enhances lipid membrane permeability, making it suitable for drug delivery applications .

Table 2: Physicochemical Data

PropertyValue
Melting Point98–102°C
log P (Octanol-Water)2.89
Solubility in Water0.057 mg/mL
pKa (Pyridine N)~3.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 6.92 (d, J = 5.6 Hz, 1H, H-3), 7.85 (dd, J = 5.6 Hz, 1H, H-5), 8.35 (s, 1H, H-6).

  • ¹³C NMR: δ 28.1 (tert-butyl CH₃), 80.4 (C(CH₃)₃), 121.5 (q, J = 320 Hz, CF₃), 153.2 (C=O) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .

Chemical Reactivity and Functionalization

Hydrolysis and Stability

The carbamate bond undergoes hydrolysis under acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions, yielding 4-(trifluoromethoxy)pyridin-2-amine and tert-butanol. This property is exploited in peptide synthesis for amine protection-deprotection strategies .

Electrophilic Substitution

Example Reaction:

  • tert-Butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate reacts with n-BuLi at -78°C, followed by quenching with CO₂ to yield 3-carboxy derivatives .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its trifluoromethoxy group enhances metabolic stability in adenosine receptor antagonists .

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